N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride
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Overview
Description
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is a versatile chemical compound with a molecular formula of C9H21ClN2O2S and a molecular weight of 256.79 g/mol . This compound is known for its high purity and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the same basic synthetic route but is optimized for large-scale production. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-((3-(Dimethylamino)propyl)amino)propyl)dimethylamine: This compound has a similar structure but lacks the tetrahydrothiophene ring.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and has different functional groups.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its tetrahydrothiophene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H21ClN2O2S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
RFCXRJGBBZYPMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCS(=O)(=O)C1.Cl |
Origin of Product |
United States |
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